molecular formula C12H20FNOSi B14015823 2-(((Tert-butyldimethylsilyl)oxy)methyl)-6-fluoropyridine

2-(((Tert-butyldimethylsilyl)oxy)methyl)-6-fluoropyridine

Cat. No.: B14015823
M. Wt: 241.38 g/mol
InChI Key: OYQSEFQOPCAJBF-UHFFFAOYSA-N
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Description

2-(((Tert-butyldimethylsilyl)oxy)methyl)-6-fluoropyridine is an organosilicon compound that features a pyridine ring substituted with a fluorine atom at the 6-position and a tert-butyldimethylsilyloxy group at the 2-position. This compound is of interest in organic synthesis due to its unique structural properties, which make it a valuable intermediate in the preparation of various complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(((Tert-butyldimethylsilyl)oxy)methyl)-6-fluoropyridine typically involves the protection of a hydroxyl group using tert-butyldimethylsilyl chloride. The reaction proceeds as follows:

    Starting Material: 6-fluoropyridine-2-methanol.

    Reagent: Tert-butyldimethylsilyl chloride.

    Catalyst: Imidazole or a similar base.

    Solvent: Anhydrous dimethylformamide or acetonitrile.

    Reaction Conditions: The reaction is carried out at room temperature under an inert atmosphere to prevent moisture from interfering with the silylation process.

The reaction mechanism involves the nucleophilic attack of the hydroxyl group on the silicon atom of tert-butyldimethylsilyl chloride, resulting in the formation of the silyl ether.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors offer better control over reaction conditions, improved safety, and higher efficiency compared to batch processes. The use of flow microreactor systems has been shown to enhance the sustainability and versatility of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-(((Tert-butyldimethylsilyl)oxy)methyl)-6-fluoropyridine can undergo various chemical reactions, including:

    Oxidation: The silyl ether group can be oxidized to a hydroxyl group using reagents such as tetra-n-butylammonium fluoride (TBAF) in tetrahydrofuran (THF).

    Reduction: The pyridine ring can be reduced under specific conditions, although this is less common.

    Substitution: The fluorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Tetra-n-butylammonium fluoride (TBAF) in THF at room temperature.

    Substitution: Nucleophiles such as organolithium or Grignard reagents can be used to replace the fluorine atom.

Major Products

    Oxidation: The major product is 6-fluoropyridine-2-methanol.

    Substitution: The major products depend on the nucleophile used, resulting in various substituted pyridines.

Scientific Research Applications

2-(((Tert-butyldimethylsilyl)oxy)methyl)-6-fluoropyridine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, particularly in the preparation of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.

    Medicine: It serves as a building block in the synthesis of potential drug candidates, especially those targeting neurological disorders.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(((Tert-butyldimethylsilyl)oxy)methyl)-6-fluoropyridine involves its role as a protecting group for hydroxyl functionalities. The tert-butyldimethylsilyl group protects the hydroxyl group from unwanted reactions during synthetic procedures. The protection is achieved through the formation of a stable silyl ether, which can be selectively removed under mild conditions using fluoride ions.

Comparison with Similar Compounds

Similar Compounds

    2-((Tert-butyldimethylsilyl)oxy)ethanol: Similar in structure but with an ethanol backbone instead of a pyridine ring.

    (Tert-butyldimethylsilyloxy)acetaldehyde: Contains an acetaldehyde group instead of a pyridine ring.

Uniqueness

2-(((Tert-butyldimethylsilyl)oxy)methyl)-6-fluoropyridine is unique due to the presence of both a fluorine atom and a tert-butyldimethylsilyloxy group on the pyridine ring. This combination imparts distinct reactivity and stability, making it a valuable intermediate in organic synthesis.

Properties

Molecular Formula

C12H20FNOSi

Molecular Weight

241.38 g/mol

IUPAC Name

tert-butyl-[(6-fluoropyridin-2-yl)methoxy]-dimethylsilane

InChI

InChI=1S/C12H20FNOSi/c1-12(2,3)16(4,5)15-9-10-7-6-8-11(13)14-10/h6-8H,9H2,1-5H3

InChI Key

OYQSEFQOPCAJBF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC1=NC(=CC=C1)F

Origin of Product

United States

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